molecular formula C11H13N3O B2599961 (5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 951900-81-5

(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B2599961
CAS RN: 951900-81-5
M. Wt: 203.245
InChI Key: PFVJUIOKJALURS-UHFFFAOYSA-N
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Description

“(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is a biochemical compound used for proteomics research . It has a molecular formula of C12H14N2O and a molecular weight of 202.26 .


Molecular Structure Analysis

The molecular structure of “(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is represented by the SMILES string Cc1ccc (cc1)-n2ncc (CO)c2C . The InChI key for this compound is BBIFCGIRTGQCIA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is a solid compound . Its molecular weight is 202.25 and its molecular formula is C12H14N2O .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Triazole Derivatives : A study by Cao, Dong, and Shen (2010) involved the synthesis of a compound closely related to the specified triazole, namely (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone. The compound was characterized using NMR, MS, IR spectra, and X-ray diffraction, revealing detailed molecular structure and crystallography (Cao, Dong, & Shen, 2010).

  • Crystal Structure Elucidation : Another study by Dong and Huo (2009) synthesized bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol, a compound with structural similarities to the specified triazole. The research detailed its molecular conformation and packing, which was stabilized by specific intermolecular interactions, as determined through X-ray diffraction crystallography (Dong & Huo, 2009).

Chemical Properties and Applications

  • Thermoresponsive Properties : Li et al. (2017) studied a series of ionic polypeptides bearing p-tolyl pendants and 3-methyl-1,2,3-triazolium linkages, synthesized by N-alkylation and subsequent ion-exchange reaction. These compounds demonstrated reversible upper critical solution temperature (UCST)-type phase behaviors in methanol and ethanol/water binary solvent mixtures, indicating potential applications in temperature-sensitive materials and processes (Li et al., 2017).

  • Catalysis in Aqueous Media : Bumagin et al. (2018) synthesized new substituted 3-((1H-1,2,3-triazol-1-yl)methyl)-5-arylisoxazoles and used them as ligands in palladium(II) complexes. These complexes showed high-turnover-number catalysis for C-C cross-coupling reactions under green chemistry conditions. This highlights the utility of triazole derivatives in catalytic processes, particularly in environmentally friendly chemical reactions (Bumagin et al., 2018).

Other Relevant Research

  • Anticancer Activity : Dong, Wu, and Gao (2017) explored the synthesis of novel aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity. Some compounds exhibited significant efficacy against human leukemia and hepatoma cells, suggesting potential applications in cancer therapy (Dong, Wu, & Gao, 2017).

  • Corrosion Inhibition : Ma et al. (2017) investigated the use of triazole derivatives as corrosion inhibitors for mild steel in acidic media. Their findings indicate the potential application of these compounds in protecting metals from corrosion, which is crucial in industrial processes (Ma et al., 2017).

Mechanism of Action

The mechanism of action of “(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol” is not clearly defined. It’s important to note that the compound is used for research purposes .

properties

IUPAC Name

[5-methyl-1-(4-methylphenyl)triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-3-5-10(6-4-8)14-9(2)11(7-15)12-13-14/h3-6,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVJUIOKJALURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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